

2',5'-Dihydroxypropiophenone CAS number 938-46-5 information

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Compound of Interest

Compound Name: 2',5'-Dihydroxypropiophenone

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An In-Depth Technical Guide to **2',5'-Dihydroxypropiophenone** (CAS 938-46-5): Properties, Synthesis, and Applications

Introduction

2',5'-Dihydroxypropiophenone, registered under CAS number 938-46-5, is a substituted aromatic ketone belonging to the hydroxyketone class of organic compounds. Its structure, featuring a propiophenone core with two hydroxyl groups on the phenyl ring, makes it a valuable and versatile intermediate in organic synthesis.^[1] This guide provides a comprehensive technical overview of **2',5'-dihydroxypropiophenone**, designed for researchers, chemists, and professionals in drug development. We will delve into its physicochemical properties, detail its synthesis with a focus on the Fries rearrangement, outline methods for its analytical characterization, explore its current and potential applications, and summarize essential safety protocols.

Section 1: Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of all scientific research. The nomenclature, identifiers, and physical properties of **2',5'-dihydroxypropiophenone** are summarized below.

Chemical Structure and Identifiers

The structure of **2',5'-dihydroxypropiophenone** consists of a benzene ring substituted with hydroxyl groups at positions 2 and 5, and a propan-1-one group at position 1.

Figure 1: Chemical Structure of **2',5'-Dihydroxypropiophenone**.

Table 1: Nomenclature and Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	938-46-5	[2] [3]
IUPAC Name	1-(2,5-dihydroxyphenyl)propan-1-one	[2]
Molecular Formula	C ₉ H ₁₀ O ₃	[2] [4]
Molecular Weight	166.17 g/mol	[2] [4]
Synonyms	Propiophenone, 2',5'-dihydroxy-; 1-Propanone, 1-(2,5-dihydroxyphenyl)-	[2] [3]
InChI	InChI=1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3	[3] [5]
InChIKey	CFQYIIXHXUPQT-UHFFFAOYSA-N	[3] [5]
Canonical SMILES	<chem>CCC(=O)C1=C(C=C(C=C1)O)O</chem>	[5]

| EC Number | 213-343-8 |[\[2\]](#) |

Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions, including solvent selection for reactions and purification methods.

Table 2: Physicochemical Data for **2',5'-Dihydroxypropiophenone**

Property	Value	Source(s)
Appearance	Light yellow solid / Yellowish-green needle- like crystals	[6][7]
Melting Point	96 - 100 °C	[3][6]
Boiling Point	No data available	[6]

| Solubility | Soluble in alcohol; Insoluble in ether and benzene; Almost insoluble in cold water. |
[7] |

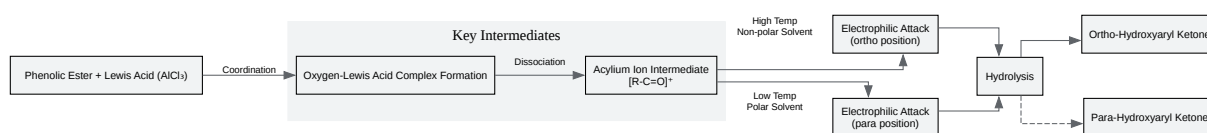
Section 2: Synthesis of 2',5'- Dihydroxypropiophenone

The synthesis of hydroxyarylketones is a cornerstone of medicinal chemistry, and **2',5'-dihydroxypropiophenone** is no exception. The most prominent and industrially relevant method for its preparation is the Fries rearrangement.[8]

Core Concept: The Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone through the action of a Lewis acid catalyst.[8][9] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.

Mechanism Insight: The reaction is initiated by the coordination of a Lewis acid (e.g., AlCl_3) to the carbonyl oxygen of the ester, making the acyl group a more potent electrophile. This complex can then dissociate to form a highly reactive acylium ion.[9] The acylium ion subsequently attacks the electron-rich aromatic ring via electrophilic aromatic substitution. The substitution is ortho and para selective relative to the hydroxyl group. The regioselectivity can often be controlled by reaction temperature; lower temperatures tend to favor the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control), which is stabilized by forming a bidentate complex with the Lewis acid.[8]



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Figure 2: General mechanism of the Fries Rearrangement.

Detailed Experimental Protocol

This protocol describes the synthesis of **2',5'-dihydroxypropiophenone** from hydroquinone, adapted from established procedures for similar hydroxyacetophenones.^{[10][11][12]} The process is a two-step, one-pot synthesis involving esterification followed by the Fries rearrangement.

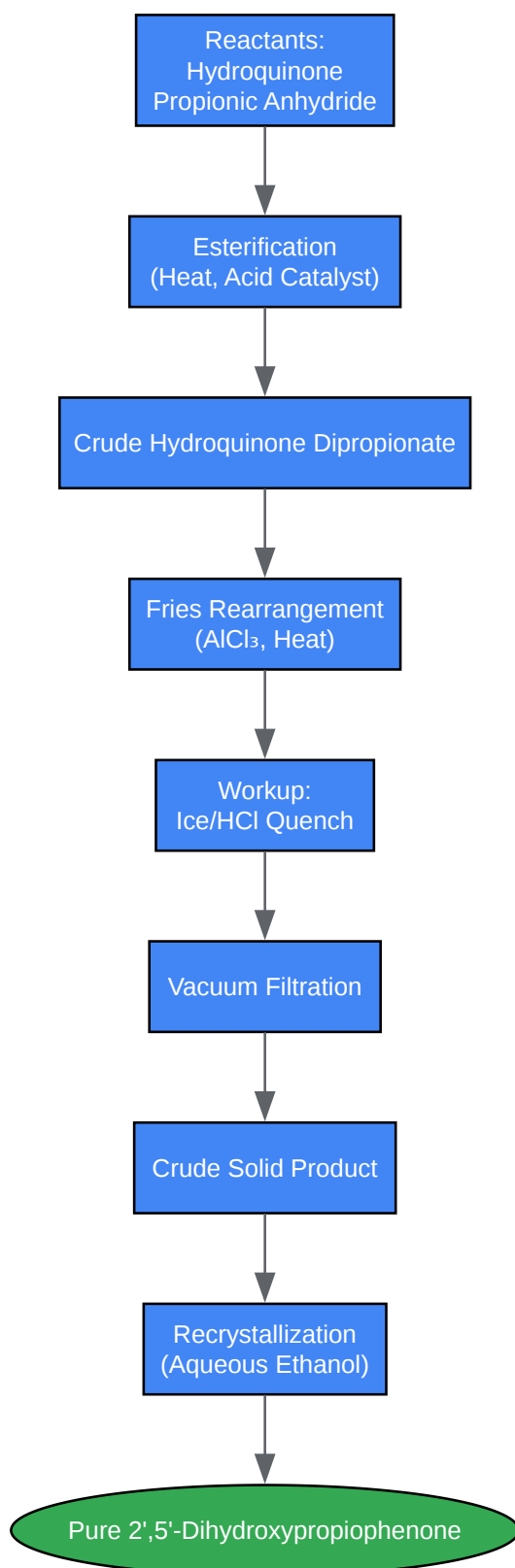
Step 1: Esterification of Hydroquinone

- In a round-bottom flask equipped with a reflux condenser and a drying tube, combine hydroquinone (1 mole equivalent) and propionic anhydride (2.2 mole equivalents).
- Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid.
- Heat the mixture gently (e.g., 100 °C) with stirring for 2-4 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the hydroquinone is fully consumed.
- Allow the mixture to cool. The intermediate, hydroquinone dipropionate, is typically used directly in the next step without purification.

Step 2: Fries Rearrangement

- To the crude hydroquinone dipropionate, add a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

- Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl_3 , ~3 mole equivalents) in portions to control the initial exothermic reaction.
- After the addition is complete, slowly heat the reaction mixture in an oil bath to 120-160 °C for 2-3 hours.^[11] The evolution of HCl gas should be observed (use a gas trap).
- Monitor the reaction by TLC. The mixture will become a pasty, often colored mass.^[11]
- After completion, cool the flask to room temperature.
- Perform hydrolysis by carefully and slowly adding the reaction mass to a mixture of crushed ice and concentrated hydrochloric acid.
- The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
- Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol or hot water) to yield pure **2',5'-dihydroxypropiophenone**.



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Figure 3: Workflow for the synthesis and purification of **2',5'-dihydroxypropiophenone**.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic techniques are employed for the structural elucidation of **2',5'-dihydroxypropiophenone**.

Table 3: Predicted and Observed Spectroscopic Data

Technique	Expected/Observed Features	Source(s)
¹ H NMR	- Aromatic protons (~6.8-7.3 ppm).- Phenolic -OH protons (broad singlets, ~9-12 ppm).- Methylene protons (-CH ₂ -) of the propyl group (quartet, ~2.9 ppm).- Methyl protons (-CH ₃) of the propyl group (triplet, ~1.1 ppm).	[13] [14] [15] (by analogy)
¹³ C NMR	- Carbonyl carbon (C=O) (~200 ppm).- Aromatic carbons (~115-155 ppm).- Methylene carbon (-CH ₂ -) (~35 ppm).- Methyl carbon (-CH ₃) (~8 ppm).	[2] (by analogy)
FT-IR (cm ⁻¹)	- Broad O-H stretch (~3200-3500 cm ⁻¹).- Aromatic C-H stretch (~3000-3100 cm ⁻¹).- Carbonyl (C=O) stretch (~1640-1660 cm ⁻¹).- Aromatic C=C stretches (~1450-1600 cm ⁻¹).	[2] [3] [16]

| Mass Spec. (EI) | - Molecular Ion (M⁺) at m/z = 166. |[\[3\]](#) |

Note: NMR data are predicted based on the known spectra of the closely related compound 2',5'-dihydroxyacetophenone and general chemical shift principles.

Section 4: Key Applications and Biological Significance

While primarily known as a synthetic intermediate, the structural motifs within **2',5'-dihydroxypropiophenone** suggest several high-value applications.

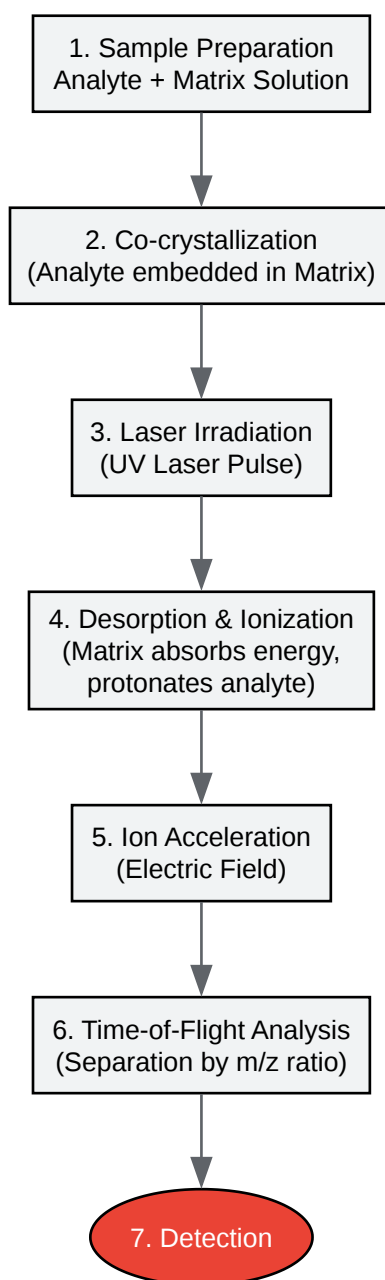
Intermediate in Pharmaceutical Synthesis

2',5'-Dihydroxypropiophenone serves as a key building block for more complex molecules. For instance, it can undergo aldol condensation reactions with aromatic aldehydes to produce 2',5'-dihydroxychalcones. This class of compounds has been investigated for various pharmacological activities, including significant cytotoxic effects against tumor cell lines, highlighting its utility in developing potential antineoplastic agents.^[17]

Structural Analog to a MALDI-MS Matrix

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a vital analytical technique, especially in proteomics. The effectiveness of MALDI-MS relies on a "matrix" compound that co-crystallizes with the analyte (e.g., a protein) and absorbs laser energy, facilitating soft ionization.

2',5'-Dihydroxypropiophenone is a close structural analog of 2',5'-dihydroxyacetophenone (DHAP), a widely used and highly effective MALDI matrix for the analysis of peptides, proteins, and glycoproteins, particularly in the 8-100 kDa mass range.^{[18][19][20]} The shared 2,5-dihydroxyphenyl ketone scaffold is adept at absorbing UV laser energy (typically 337 nm from a nitrogen laser) and promoting the necessary proton transfer for analyte ionization. The study of **2',5'-dihydroxypropiophenone** and its derivatives could lead to the development of novel matrices with improved properties.



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Figure 4: The basic principle of MALDI-TOF Mass Spectrometry.

Potential Biological and Pharmacological Activity

The dihydroxyphenyl moiety is a well-known pharmacophore associated with antioxidant properties. Research into structurally related compounds suggests potential bioactivity for **2',5'-dihydroxypropiophenone** itself:

- **Anti-inflammatory Effects:** 2',5'-Dihydroxyacetophenone has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF- α and IL-6 by blocking the ERK1/2 and NF- κ B signaling pathways in macrophage cell lines.[7]
- **Anti-melanogenic Activity:** The same analog, isolated from natural sources, has demonstrated the ability to inhibit melanin production, suggesting potential applications in cosmetics and dermatology for treating hyperpigmentation.[15]

Given these findings, **2',5'-dihydroxypropiophenone** is a strong candidate for screening in anti-inflammatory, antioxidant, and dermatological assays.[21][22][23]

Section 5: Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical reagent. **2',5'-Dihydroxypropiophenone** possesses specific hazards that must be managed with appropriate precautions.

Table 4: GHS Hazard and Precautionary Information

Hazard Class	GHS Classification	Precautionary Statements	Source(s)
Acute Toxicity, Oral	Category 4 (H302: Harmful if swallowed)	P264: Wash skin thoroughly after handling.	[2][24]
Skin Corrosion/Irritation	Category 2 (H315: Causes skin irritation)	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.	[2][24]
Serious Eye Damage/Irritation	Category 2 (H319: Causes serious eye irritation)	P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.	[2][24]

| Specific Target Organ Toxicity | Category 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. [\[\[2\]\[24\]](#) |

Handling and Storage Recommendations:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[24\]](#)
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side-shields, and chemical-resistant gloves (e.g., nitrile).[\[6\]](#)
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents and strong bases.
- Spills: In case of a spill, avoid generating dust. Sweep up the solid material using dry cleanup procedures and place it in a suitable, labeled container for disposal.[\[24\]](#)

Conclusion

2',5'-Dihydroxypropiophenone (CAS 938-46-5) is a chemical of significant interest due to its role as a synthetic precursor and its potential for novel applications. Its efficient synthesis via the Fries rearrangement makes it readily accessible for research and development. The structural similarity to established MALDI-MS matrices and the demonstrated biological activities of its analogs position it as a promising candidate for further investigation in materials science, analytical chemistry, and pharmacology. A thorough understanding of its properties, synthesis, and safety, as outlined in this guide, is essential for any scientist looking to unlock its full potential.

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